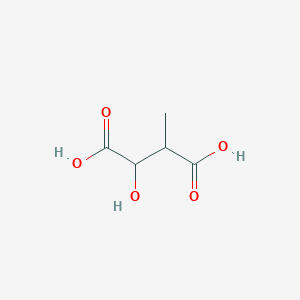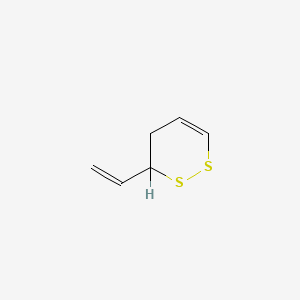![molecular formula C10H16NO3+ B1218574 Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)
Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium is a chemical compound with the molecular formula C10H16NO3+. It is known for its unique structure, which includes a trimethylammonium group attached to a trihydroxyphenylmethyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium typically involves the reaction of 2,3,6-trihydroxybenzaldehyde with trimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These products are often used as intermediates in further chemical synthesis .
科学研究应用
Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its use in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
4-Hydroxy-3-[(trimethylammonio)methyl]catechol: Similar in structure but with different functional groups.
N,N,N-Trimethyl-2,3,6-trihydroxybenzenemethanaminium: Another compound with a similar core structure but different substituents.
Uniqueness
Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H16NO3+ |
|---|---|
分子量 |
198.24 g/mol |
IUPAC 名称 |
trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium |
InChI |
InChI=1S/C10H15NO3/c1-11(2,3)6-7-8(12)4-5-9(13)10(7)14/h4-5H,6H2,1-3H3,(H2-,12,13,14)/p+1 |
InChI 键 |
LOWSAKFPXDAIRC-UHFFFAOYSA-O |
规范 SMILES |
C[N+](C)(C)CC1=C(C=CC(=C1O)O)O |
同义词 |
4-HTMC 4-hydroxy-3-((trimethylammonio)methyl)catechol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


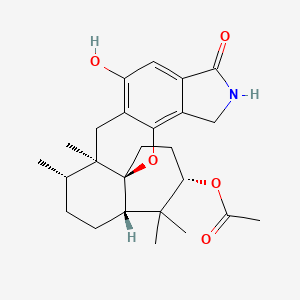
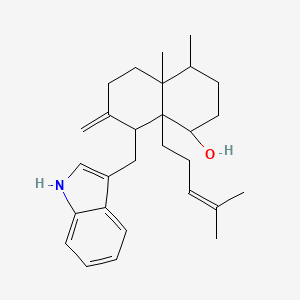
![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)
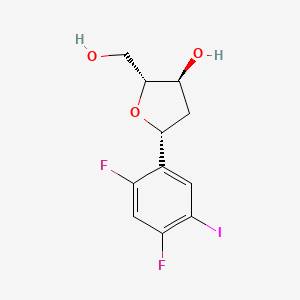
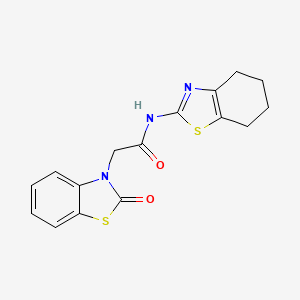
![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)
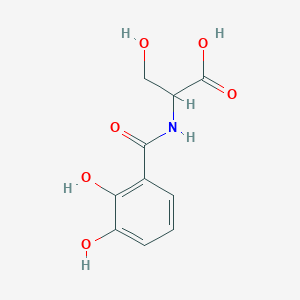
![[(4-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid](/img/structure/B1218509.png)
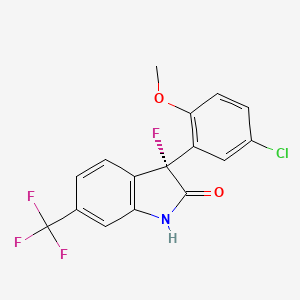
![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)
